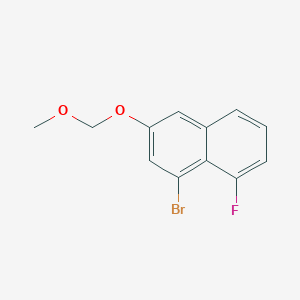

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H10BrFO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, fluorine, and methoxymethoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene typically involves multi-step organic reactions. One common method includes the bromination of 8-fluoro-3-(methoxymethoxy)naphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with fewer halogen atoms.

Scientific Research Applications

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine and methoxymethoxy groups. These groups stabilize the transition state, making the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

1-Bromonaphthalene: Lacks the fluorine and methoxymethoxy groups, making it less reactive in certain substitution reactions.

Uniqueness

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is unique due to the combination of bromine, fluorine, and methoxymethoxy groups on a naphthalene backbone. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .

Biological Activity

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene (CAS: 2621936-15-8) is a synthetic organic compound belonging to the class of substituted naphthalene derivatives. Its molecular formula is C12H10BrF O2, and it exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Weight : 285.11 g/mol

- Purity : ≥95%

- IUPAC Name : this compound

- SMILES Notation : COCOC1=CC(Br)=C2C(F)=CC=CC2=C1

Anticancer Properties

Recent studies have indicated that naphthalene derivatives, including this compound, possess significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain naphthalene derivatives exhibit cytotoxic effects against human cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways. These interactions can lead to the modulation of gene expression and subsequent effects on cell proliferation and survival. The compound's structural features facilitate binding to specific proteins or enzymes, which may alter their activity and trigger downstream effects.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

- Animal Models : Preclinical studies using animal models have shown promising results regarding the efficacy of naphthalene derivatives in tumor reduction. Administration of this compound led to significant tumor size reduction in xenograft models, suggesting its potential for further development as an anticancer drug.

Comparative Biological Activity Table

Properties

Molecular Formula |

C12H10BrFO2 |

|---|---|

Molecular Weight |

285.11 g/mol |

IUPAC Name |

1-bromo-8-fluoro-3-(methoxymethoxy)naphthalene |

InChI |

InChI=1S/C12H10BrFO2/c1-15-7-16-9-5-8-3-2-4-11(14)12(8)10(13)6-9/h2-6H,7H2,1H3 |

InChI Key |

ZZZJAJAKOJQJOP-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C2C(=C1)C=CC=C2F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.